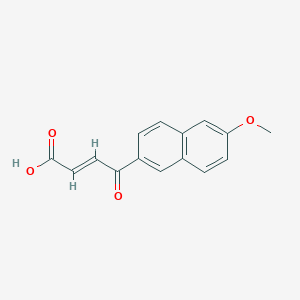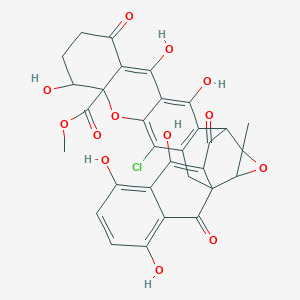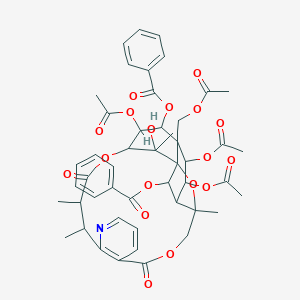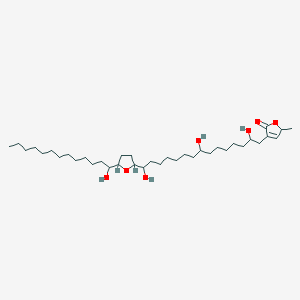
4-(6-Methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, also known as MENB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the family of chalcones, which are known for their diverse biological activities such as antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-(6-Methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid is not fully understood; however, studies have suggested that this compound exerts its biological effects through various pathways. This compound has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. Moreover, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been found to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have reported that this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Moreover, this compound has been found to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. Additionally, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-(6-Methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid in lab experiments is its diverse biological activities, which make it a potential therapeutic agent for various diseases. Moreover, this compound is relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 4-(6-Methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid. One of the potential areas of research is the development of novel drug formulations of this compound that can improve its bioavailability and efficacy. Moreover, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in other diseases such as diabetes and cardiovascular diseases. Additionally, the use of this compound as a potential chemopreventive agent needs to be explored further.
Synthesis Methods
4-(6-Methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid can be synthesized through various methods, including Claisen-Schmidt condensation, aldol condensation, and Michael addition reaction. The most common method for synthesizing this compound is the Claisen-Schmidt condensation, which involves the reaction between 2-hydroxy-3-methoxybenzaldehyde and 4-methoxyacetophenone in the presence of a base such as potassium hydroxide. The resulting product is then subjected to further reactions to obtain this compound.
Scientific Research Applications
4-(6-Methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that this compound exhibits potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, lung, colon, and prostate cancer. Moreover, this compound has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
CAS RN |
129119-99-9 |
|---|---|
Molecular Formula |
C8H3ClF3NOS |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
(E)-4-(6-methoxynaphthalen-2-yl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C15H12O4/c1-19-13-5-4-10-8-12(3-2-11(10)9-13)14(16)6-7-15(17)18/h2-9H,1H3,(H,17,18)/b7-6+ |
InChI Key |
DEVFGGMZYONYBJ-VOTSOKGWSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)/C=C/C(=O)O |
SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C=CC(=O)O |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C=CC(=O)O |
synonyms |
4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid MNOB |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-dichloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B238506.png)
![N-(3-{[(1-naphthoylamino)carbothioyl]amino}phenyl)propanamide](/img/structure/B238507.png)

![3-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238513.png)






![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea](/img/structure/B238559.png)

![3-bromo-4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238561.png)
